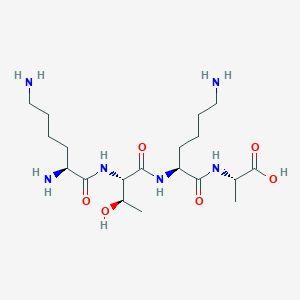
L-Threonylglycyl-L-valyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonylglycyl-L-valyl-L-valine is a synthetic oligopeptide composed of the amino acids threonine, glycine, and valineThe molecular formula of this compound is C16H30N4O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Threonylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Threonylglycyl-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Threonylglycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-valine: A dipeptide composed of two valine residues.
L-Alanyl-L-valine: A dipeptide composed of alanine and valine.
L-Valyl-L-alanine: A dipeptide composed of valine and alanine.
Uniqueness
L-Threonylglycyl-L-valyl-L-valine is unique due to the presence of threonine and glycine in its sequence, which imparts distinct structural and functional properties. The hydroxyl group in threonine can participate in additional hydrogen bonding, enhancing the peptide’s stability and interaction with molecular targets .
Properties
CAS No. |
798540-77-9 |
|---|---|
Molecular Formula |
C16H30N4O6 |
Molecular Weight |
374.43 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H30N4O6/c1-7(2)12(15(24)20-13(8(3)4)16(25)26)19-10(22)6-18-14(23)11(17)9(5)21/h7-9,11-13,21H,6,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,24)(H,25,26)/t9-,11+,12+,13+/m1/s1 |
InChI Key |
IBLPQJQMGLDPFH-IXOXFDKPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)






![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
